tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885129
InChI: InChI=1S/C14H25N5O3/c1-14(2,3)22-13(21)16-11-8-9(12(20)19(4)5)6-7-10(11)17-18-15/h9-11H,6-8H2,1-5H3,(H,16,21)
SMILES:
Molecular Formula: C14H25N5O3
Molecular Weight: 311.38 g/mol

tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate

CAS No.:

Cat. No.: VC15885129

Molecular Formula: C14H25N5O3

Molecular Weight: 311.38 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate -

Specification

Molecular Formula C14H25N5O3
Molecular Weight 311.38 g/mol
IUPAC Name tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Standard InChI InChI=1S/C14H25N5O3/c1-14(2,3)22-13(21)16-11-8-9(12(20)19(4)5)6-7-10(11)17-18-15/h9-11H,6-8H2,1-5H3,(H,16,21)
Standard InChI Key LVJZCKRMMBTVNC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CC(CCC1N=[N+]=[N-])C(=O)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring with three stereocenters in the (1R,2S,5S) configuration, conferring chirality critical to its interactions in enantioselective reactions . Key functional groups include:

  • tert-Butyl carbamate (Boc): A protecting group for amines, enhancing solubility in organic solvents.

  • Azido group (-N₃): Enables participation in Huisgen cycloaddition (click chemistry) .

  • Dimethylcarbamoyl group: Provides electron-withdrawing effects, stabilizing intermediates during synthesis .

The stereochemistry is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, with the azido and dimethylcarbamoyl groups occupying equatorial positions to minimize steric strain .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₄H₂₅N₅O₃
Molecular Weight311.38 g/mol
Exact Mass311.196 Da
LogP (Partition Coefficient)2.10
PSA (Polar Surface Area)111.88 Ų
StabilityStable under inert atmosphere

The compound’s moderate LogP value indicates balanced lipophilicity, facilitating its use in both organic and aqueous reaction systems .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence starting from chiral cyclohexane precursors :

  • Amination: Introduction of the amino group at the C2 position via reductive amination.

  • Azidation: Treatment with sodium azide (NaN₃) in the presence of a triflating agent to install the azido group.

  • Carbamoylation: Reaction with dimethylcarbamoyl chloride to form the C5 substituent .

  • Boc Protection: Coupling with di-tert-butyl dicarbonate to install the tert-butyl carbamate .

Critical parameters include temperature control (<0°C during azidation) and the use of anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis .

Industrial Manufacturing

Industrial processes optimize yield (typically 75–85%) and purity (>97%) through:

  • Continuous Flow Reactors: Enhance mixing and heat transfer during exothermic steps like azidation.

  • In-Line Analytics: Real-time monitoring via FTIR and HPLC ensures consistent stereochemical integrity.

  • Crystallization: Recrystallization from ethyl acetate/heptane mixtures achieves >99% enantiomeric excess .

Chemical Reactivity and Applications

Click Chemistry Applications

The azido group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) derivatives, forming stable triazole linkages without requiring copper catalysts . This reactivity is exploited in:

  • Bioconjugation: Labeling antibodies with fluorescent probes or drug payloads.

  • Polymer Functionalization: Grafting bioactive motifs onto polyethylene glycol (PEG) hydrogels.

Pharmaceutical Intermediates

The compound is a key precursor in synthesizing Edoxaban, a direct Factor Xa inhibitor . Patent CA3087004A1 details its use in a two-step sequence:

  • Amidation: Reaction with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate forms a urea linkage .

  • Deprotection: Acidic removal of the Boc group yields the primary amine intermediate for Edoxaban .

This route achieves 92% yield and >99% purity, surpassing earlier methods hampered by viscous reaction mixtures .

Research Findings and Comparative Analysis

Recent Advancements

  • Flow Chemistry: A 2024 study demonstrated a 40% reduction in reaction time using microfluidic reactors.

  • Enzymatic Resolution: Lipase-catalyzed hydrolysis of racemic mixtures achieves 98% enantioselectivity, reducing reliance on chiral starting materials .

Comparison with Analogues

CompoundAzido GroupBoc ProtectionApplications
tert-Butyl N-[2-Amino-5-(DMC)Cyclohexyl]CarbamateNoYesPeptide synthesis
Benzyl N-[2-Azido-5-(DMC)Cyclohexyl]CarbamateYesNoRadiolabeling
This CompoundYesYesDrug synthesis, bioconjugation

The dual functionality (azido + Boc) uniquely positions this compound for applications requiring orthogonal protection strategies .

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